4-methoxy-N-[2-(2-pyridinylthio)ethyl]benzamide
Description
4-Methoxy-N-[2-(2-pyridinylthio)ethyl]benzamide is a benzamide derivative characterized by a 4-methoxy-substituted aromatic ring linked via an amide bond to a 2-(2-pyridinylthio)ethyl group. This compound is structurally related to encainide, a class Ic antiarrhythmic agent, and shares its core benzamide pharmacophore . Its synthesis typically involves acylation of 2-(2-pyridinylthio)ethylamine with 4-methoxybenzoyl chloride, a method analogous to encainide preparation .
Properties
IUPAC Name |
4-methoxy-N-(2-pyridin-2-ylsulfanylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-19-13-7-5-12(6-8-13)15(18)17-10-11-20-14-4-2-3-9-16-14/h2-9H,10-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZADGCVPIOPEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCSC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-N-[2-(2-pyridinylthio)ethyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SARs).
Research indicates that the compound exhibits multiple mechanisms of action, particularly in the context of cancer and viral infections.
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Inhibition of Cancer Cell Proliferation :
- Studies have shown that derivatives of benzamide, including 4-methoxy-N-[2-(2-pyridinylthio)ethyl]benzamide, can inhibit the growth of various cancer cell lines, such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The most promising derivatives demonstrated IC50 values significantly lower than standard treatments like Golvatinib, indicating enhanced potency against these cell lines .
- Antiviral Activity :
Structure-Activity Relationships (SARs)
The biological activity of 4-methoxy-N-[2-(2-pyridinylthio)ethyl]benzamide can be influenced by various structural modifications. Key findings include:
- Alkyl Chain Length : Longer alkyl chains have been associated with increased cytotoxicity. For instance, propyl derivatives exhibited stronger inhibitory activity compared to ethyl and methyl counterparts .
- Functional Groups : The introduction of electron-withdrawing groups (like trifluoromethyl) on the aromatic ring enhances activity, while sterically hindered groups tend to reduce it .
Case Study 1: Cancer Cell Lines
A study evaluated several derivatives of benzamide against A549, HeLa, and MCF-7 cell lines. The compound 40 showed IC50 values of 1.03 μM, 1.15 μM, and 2.59 μM respectively, outperforming Golvatinib by 2.6 to 6.9 times in terms of efficacy .
Case Study 2: Antiviral Efficacy
In a separate investigation focused on HBV, the derivative IMB-0523 was synthesized and tested for its ability to inhibit HBV replication in vitro and in vivo. Results indicated significant antiviral activity correlated with increased levels of A3G in treated cells .
Toxicity and Pharmacokinetics
Safety profiles are crucial for any therapeutic agent. Initial studies indicate that compounds similar to 4-methoxy-N-[2-(2-pyridinylthio)ethyl]benzamide exhibit manageable toxicity levels in animal models. Further pharmacokinetic studies are ongoing to establish comprehensive safety data .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with key structural analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
